1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

TEAD1 Inhibition Transcriptional Regulation Cancer Cell Proliferation

1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one (CAS 1427460-76-1) is a synthetic, small-molecule heterocycle that belongs to the indazole-pyrrolidinone class of compounds. Characterized by a molecular weight of 215.25 g/mol and a topological polar surface area of 38.1 Ų, its structure uniquely fuses an N-methyl-indazole core with a pyrrolidin-2-one ring.

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 1427460-76-1
Cat. No. B1404791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one
CAS1427460-76-1
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)N3CCCC3=O
InChIInChI=1S/C12H13N3O/c1-14-10-6-3-2-5-9(10)12(13-14)15-8-4-7-11(15)16/h2-3,5-6H,4,7-8H2,1H3
InChIKeyCZPLPMFNJYBHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Sourcing 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one (CAS 1427460-76-1) for Targeted Research


1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one (CAS 1427460-76-1) is a synthetic, small-molecule heterocycle that belongs to the indazole-pyrrolidinone class of compounds [1]. Characterized by a molecular weight of 215.25 g/mol and a topological polar surface area of 38.1 Ų, its structure uniquely fuses an N-methyl-indazole core with a pyrrolidin-2-one ring [1]. This compound is commercially available from multiple research suppliers with purities ranging from 90% to 97%, making it an accessible starting point for medicinal chemistry optimization . Unlike generic indazole building blocks, its pre-formed heterocyclic core and low rotatable bond count (1) confer a degree of rigidity and specificity that makes it a valuable intermediate for designing conformationally constrained ligands, particularly for targets with defined, compact binding pockets.

Why 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one Cannot Be Simply Replaced by Other Indazole or Pyrrolidinone Analogs


Simple substitution with generic indazole or pyrrolidinone analogs is scientifically inadvisable due to the specific, non-obvious impact of the 1-(1-methyl-1H-indazol-3-yl) substitution pattern on target engagement and molecular properties. While unsubstituted indazole or pyrrolidinone scaffolds exhibit vastly different activity profiles, the precise fusion of the N-methyl-indazole at the 3-position of the pyrrolidin-2-one ring is critical for inducing a conformational pre-organization that is hypothesized to be essential for binding to shallow protein pockets [1]. Physicochemical data reveals that the compound's computed LogP of 1.3 positions it within a narrow, desirable lipophilicity range for cell permeability, a property that would be dramatically altered by removing the indazole group or changing its substitution pattern, leading to loss of activity or unfavorable ADME characteristics [1][2]. Therefore, any analog lacking this precise core structure cannot be assumed to replicate its biological or physicochemical behavior without extensive experimental validation.

Quantitative Evidence for Prioritizing 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one in TEAD1-Focused and Conformationally Constrained Drug Design


Demonstrated TEAD1 Inhibition vs. N-Methylindazole and Pyrrolidinone Building Blocks

1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one demonstrates specific, measurable inhibitory activity against the TEAD1 transcription factor, unlike its individual, simpler precursor components. In a cellular luciferase reporter assay in human MCF7 cells, the compound exhibited an IC50 of 100 nM [1]. This is a significant functional gain compared to the constituent fragments 1-methyl-1H-indazole and pyrrolidin-2-one, which have no reported TEAD1 inhibitory activity at this level [2][3]. This finding confirms that the specific combination of the two fragments into the target scaffold is essential for the emergent biological function.

TEAD1 Inhibition Transcriptional Regulation Cancer Cell Proliferation

Lipophilicity-Controlled Scaffold vs. Common Kinase Inhibitor Fragments

The target compound exhibits a calculated partition coefficient (XLogP3) of 1.3, placing it in an optimal lipophilicity range distinct from many common substituted indazole or pyrrolidinone fragments [1]. This property is a strong predictor of superior ligand efficiency and reduced promiscuity compared to more lipophilic indazole derivatives, which often exhibit LogP values >2.0 and come with greater off-target and metabolic liability risks [2][3]. Its logP of 1.3 aligns well with the guidelines for lead-like chemical space, making it a superior starting point for oral drug development over lipophilic analogs.

Lipophilic Efficiency (LipE) Drug-likeness Physicochemical Properties

Reduced Rotatable Bond Count vs. Flexible Indazole-Pyrrolidine Conjugates

The target compound features a single rotatable bond, significantly lower than many conformationally flexible indazole-pyrrolidine or indazole-piperidine analogs [1]. This reduced flexibility is a direct result of the direct linkage between the N-methyl-indazole and the pyrrolidin-2-one nitrogen, creating a rigid, Y-shaped scaffold. This property limits the entropic penalty upon target binding, potentially enhancing potency and selectivity for targets with pre-organized binding pockets like TEAD1 [2]. Flexible linkers, common in earlier generations of kinase inhibitors, often lead to a dramatic loss in affinity when constrained.

Conformational Restriction Scaffold Rigidity Target Binding Efficiency

Optimal Application Scenarios for 1-(1-Methyl-1H-indazol-3-yl)pyrrolidin-2-one Based on Evidence


Targeted TEAD1 Inhibitor Optimization Campaigns

Given its demonstrated IC50 of 100 nM against TEAD1 in a cellular assay, this compound is the ideal starting point for medicinal chemistry programs focused on the Hippo signaling pathway [1]. It can be used as a validated hit for iterative structure-activity relationship (SAR) studies aimed at improving potency against TEAD1-4 isoforms and understanding the structural determinants of selectivity within the TEAD family, a validated target axis in multiple cancers [2].

Conformationally Constrained Fragment-Based Lead Discovery

The compound's strategic advantage lies in its low molecular weight and uniquely rigid structure. It serves as an excellent, three-dimensional fragment for fragment-based drug discovery (FBDD). Its pre-organized shape and favorable physicochemical properties (LogP 1.3, 1 rotatable bond) make it a superior core scaffold for growing into potent and selective lead molecules with improved ligand efficiency metrics compared to more flexible alternatives [1].

Physicochemical Probe for Scaffold-Hopping Studies

Procure this compound for scaffold-hopping investigations where a chemotype with balanced lipophilicity and conformational rigidity is required to replace problematic or promiscuous structural moieties in existing leads. Its property profile can serve as a reference point for designing back-up series with improved ADME profiles, directly addressing the common pitfalls of high lipophilicity seen in many kinase inhibitor scaffolds [1][2].

Research on Novel Indazole-Based TEAD Inhibitor Chemotypes

This compound has been linked to the broader field of novel indazole compounds acting as TEAD inhibitors [1]. Its procurement supports intellectual property (IP) generation and validation studies, allowing researchers to explore a distinct chemical space claimed for treating cancer, as evidenced by recent patent activity in this area [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(1-methyl-1H-indazol-3-yl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.